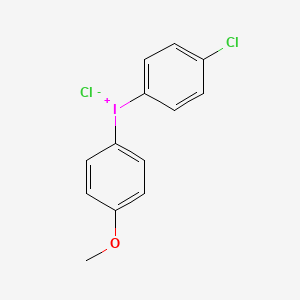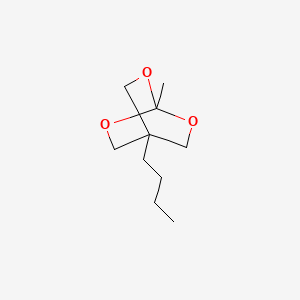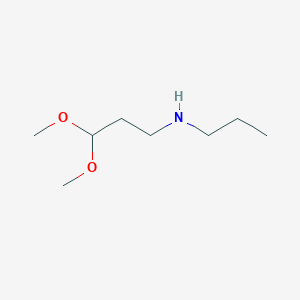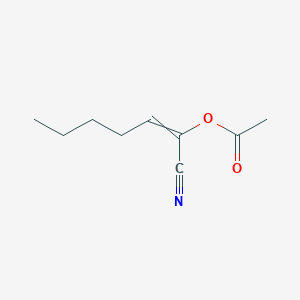
1-(3,3,3-Trifluoropropyl)-1,1,3,3-tetramethyldisiloxane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,3,3-Tetramethyl-1-(3,3,3-trifluoropropyl)disiloxane is an organosilicon compound with the molecular formula C7H17F3OSi2. It is a derivative of disiloxane, characterized by the presence of trifluoropropyl and tetramethyl groups. This compound is known for its unique chemical properties and is widely used in various industrial and research applications.
Métodos De Preparación
The synthesis of 1,1,3,3-Tetramethyl-1-(3,3,3-trifluoropropyl)disiloxane typically involves the hydrosilylation reaction. This reaction is catalyzed by platinum-based catalysts and involves the addition of a silicon-hydrogen bond to an unsaturated carbon-carbon bond. The reaction conditions often include moderate temperatures and the use of solvents such as toluene or hexane. Industrial production methods may involve continuous flow reactors to ensure efficient and scalable synthesis.
Análisis De Reacciones Químicas
1,1,3,3-Tetramethyl-1-(3,3,3-trifluoropropyl)disiloxane undergoes various chemical reactions, including:
Hydrosilylation: This reaction involves the addition of silicon-hydrogen bonds to alkenes or alkynes, forming organosilicon compounds.
Reduction: The compound can act as a reducing agent, particularly in the reduction of carboxamides to amines.
Substitution: It can undergo substitution reactions where the trifluoropropyl group is replaced by other functional groups.
Common reagents used in these reactions include platinum catalysts, aldehydes, and carboxylic acids. The major products formed from these reactions are often organosilicon derivatives with varied functional groups.
Aplicaciones Científicas De Investigación
1,1,3,3-Tetramethyl-1-(3,3,3-trifluoropropyl)disiloxane has several scientific research applications:
Chemistry: It is used as a hydride source in hydrosilylation reactions and as a reducing agent in organic synthesis.
Biology: The compound is utilized in the synthesis of biocompatible silicone materials for medical devices and implants.
Medicine: It is involved in the development of drug delivery systems due to its unique chemical properties.
Industry: The compound is used in the production of silicone polymers and resins, which are essential in various industrial applications.
Mecanismo De Acción
The mechanism of action of 1,1,3,3-Tetramethyl-1-(3,3,3-trifluoropropyl)disiloxane involves its ability to donate hydride ions in reduction reactions. The molecular targets include carbonyl compounds, which are reduced to their corresponding alcohols or amines. The pathways involved often include catalytic cycles facilitated by platinum or other transition metal catalysts.
Comparación Con Compuestos Similares
1,1,3,3-Tetramethyl-1-(3,3,3-trifluoropropyl)disiloxane can be compared with other similar compounds such as:
1,1,3,3-Tetramethyldisiloxane: Lacks the trifluoropropyl group and is used primarily as a reducing agent.
1,1,3,3-Tetramethyl-1,3-divinyldisiloxane: Contains vinyl groups and is used as a ligand in organometallic chemistry.
1,3-Diethoxy-1,1,3,3-tetramethyldisiloxane: Contains ethoxy groups and is used in the synthesis of silicone polymers.
The uniqueness of 1,1,3,3-Tetramethyl-1-(3,3,3-trifluoropropyl)disiloxane lies in its trifluoropropyl group, which imparts distinct chemical properties and enhances its utility in various applications.
Propiedades
Fórmula molecular |
C7H16F3OSi2 |
|---|---|
Peso molecular |
229.37 g/mol |
InChI |
InChI=1S/C7H16F3OSi2/c1-12(2)11-13(3,4)6-5-7(8,9)10/h5-6H2,1-4H3 |
Clave InChI |
QWAQDFKUORJAME-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)O[Si](C)(C)CCC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Phenol, 2-[[(5-methyl-2-pyridinyl)imino]methyl]-](/img/structure/B14597204.png)

![Triethoxy[2-(triphenylsilyl)ethyl]silane](/img/structure/B14597226.png)
![[(2R,4R)-4-Phenyloxetan-2-yl]methanol](/img/structure/B14597238.png)
![1-Propanone, 2-bromo-1-[5-(4-bromophenyl)-2-furanyl]-](/img/structure/B14597240.png)
![1-Pentanone, 1-[7-(1-methylnonyl)-9H-fluoren-2-yl]-](/img/structure/B14597242.png)

![(1R,8R)-bicyclo[6.1.0]nonane-2,7-dione](/img/structure/B14597249.png)



